molecular formula C7H11ClN2OS B6183658 2-methylbenzene-1-sulfonoimidamide hydrochloride CAS No. 2624134-65-0

2-methylbenzene-1-sulfonoimidamide hydrochloride

Cat. No. B6183658
CAS RN: 2624134-65-0
M. Wt: 206.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methylbenzene-1-sulfonoimidamide hydrochloride” is a chemical compound with the molecular formula C7H11ClN2OS and a molecular weight of 206.69 . It is a type of sulfonimidate .


Synthesis Analysis

The synthesis of sulfonimidates, the class of compounds to which “2-methylbenzene-1-sulfonoimidamide hydrochloride” belongs, has been explored in various studies . Sulfonimidates have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .


Molecular Structure Analysis

Sulfonimidates, including “2-methylbenzene-1-sulfonoimidamide hydrochloride”, are sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .


Chemical Reactions Analysis

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are labile under acidic conditions and are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methylbenzene-1-sulfonoimidamide hydrochloride involves the reaction of 2-methylbenzenesulfonyl chloride with ammonium hydroxide followed by treatment with hydrochloric acid.", "Starting Materials": [ "2-methylbenzenesulfonyl chloride", "ammonium hydroxide", "hydrochloric acid" ], "Reaction": [ "Add 2-methylbenzenesulfonyl chloride to a solution of ammonium hydroxide in a suitable solvent.", "Stir the reaction mixture at room temperature for several hours.", "Add hydrochloric acid to the reaction mixture to precipitate the product.", "Collect the product by filtration and wash with a suitable solvent.", "Dry the product under vacuum to obtain 2-methylbenzene-1-sulfonoimidamide hydrochloride." ] }

CAS RN

2624134-65-0

Product Name

2-methylbenzene-1-sulfonoimidamide hydrochloride

Molecular Formula

C7H11ClN2OS

Molecular Weight

206.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.